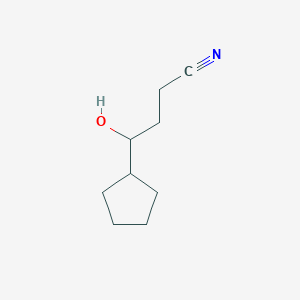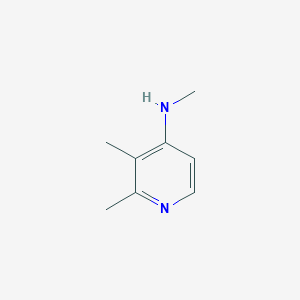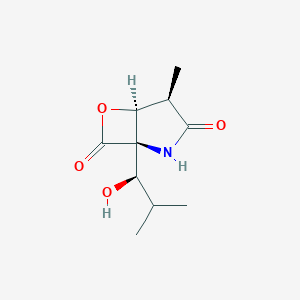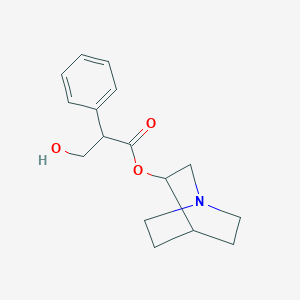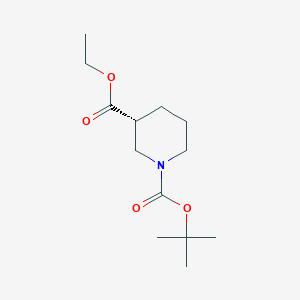![molecular formula C12H22N2O2 B067971 1-Boc-八氢吡咯并[3,4-b]吡啶 CAS No. 159877-36-8](/img/structure/B67971.png)
1-Boc-八氢吡咯并[3,4-b]吡啶
描述
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves intricate processes that are designed to introduce or modify specific functional groups to achieve the desired structure. For instance, a method for synthesizing octahydropyrrolo[3,4-b]pyridine derivatives involves double reductive amination from pyranose derivatives of nono-2,5-diuloses and octos-4-uloses with various amines, showcasing high stereoselectivity (Ma et al., 2013). Another approach includes the asymmetric deprotonation by BuLi/(-)-sparteine, providing a convenient and highly enantioselective synthesis pathway for (S)-2-aryl-Boc-pyrrolidines, demonstrating the versatility in synthetic strategies for related compounds (Wu et al., 1996).
Molecular Structure Analysis
The molecular structure of "1-Boc-octahydropyrrolo[3,4-b]pyridine" and similar compounds has been studied through various spectroscopic and computational methods. For example, computational studies on 4-(Boc-amino) pyridine, a related compound, have utilized density functional theory (DFT) to understand its vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and nonlinear optical (NLO) properties, providing insight into the electronic structure and stability of such molecules (Vural, 2015).
Chemical Reactions and Properties
The chemical reactivity of "1-Boc-octahydropyrrolo[3,4-b]pyridine" is influenced by its functional groups and molecular structure. Studies on similar heterocyclic compounds have revealed interesting reactivity patterns, such as the cleavage and reactions of NH-BOC protected 1-aminopyrroles, leading to novel pyrrolo[1,2-b][1,2,4]triazines, indicating the potential for diverse chemical transformations (Attanasi et al., 1997).
Physical Properties Analysis
The physical properties of "1-Boc-octahydropyrrolo[3,4-b]pyridine" such as solubility, melting point, and boiling point are crucial for its application in different domains. While specific studies on "1-Boc-octahydropyrrolo[3,4-b]pyridine" may not be available, research on related compounds like the structure and properties of 3-(Diethylboryl)pyridines provides valuable information on the stability and behavior of these molecules under different conditions (Sugihara et al., 1996).
Chemical Properties Analysis
The chemical properties of "1-Boc-octahydropyrrolo[3,4-b]pyridine" such as acidity, basicity, and reactivity towards various reagents are essential for its functionalization and application. Research on similar compounds, like the synthesis and reactivity of (C6F5)3B-N-heterocycle complexes, sheds light on the generation of highly acidic sp3 carbons in pyrroles and indoles, demonstrating the complex chemical behavior these compounds can exhibit (Guidotti et al., 2003).
科学研究应用
激酶抑制
1-Boc-八氢吡咯并[3,4-b]吡啶衍生物以其在激酶抑制中的有效性而著称,激酶抑制在抗癌药物的开发中是一项关键功能。吡唑并[3,4-b]吡啶基序与1-Boc-八氢吡咯并[3,4-b]吡啶密切相关,由于其能够通过多种结合模式与激酶相互作用,已被广泛使用,展示了其在药物化学中的重要性 (Steve Wenglowsky, 2013).
催化
在催化领域,与1-Boc-八氢吡咯并[3,4-b]吡啶在结构上相关的化合物已被识别为关键骨架。例如,与1-Boc-八氢吡咯并[3,4-b]吡啶具有结构特征的吡喃嘧啶核因其广泛的合成应用和生物利用度而备受关注。它们利用有机催化剂和金属催化剂等杂化催化剂进行合成,展示了该骨架在创建生物活性分子方面的多功能性 (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
药用化学
1-Boc-八氢吡咯并[3,4-b]吡啶的结构基序经常因其治疗潜力而被探索。吡啶衍生物,包括与1-Boc-八氢吡咯并[3,4-b]吡啶在结构上相似的衍生物,具有广泛的生物活性,例如抗菌、抗癌和抗氧化特性。这突出了该化合物在新型药物开发中的重要性 (A. A. Altaf 等,2015).
光学传感器和化学传感
基于吡啶骨架的化合物,与1-Boc-八氢吡咯并[3,4-b]吡啶相关,已有效用于光学传感器和化学传感器的创建。它们与各种离子及物质相互作用的能力展示了该化合物在分析化学中的多功能性和适用性,为设计高度选择性和有效性的传感器提供了一条途径 (Gasem Mohammad Abu-Taweel 等,2022).
农用化学品
吡啶骨架,类似于1-Boc-八氢吡咯并[3,4-b]吡啶,在农用化学品的开发中至关重要。基于吡啶的化合物可用作杀菌剂、杀虫剂和除草剂,这强调了这种化学结构在提高农用化学领域新先导化合物发现效率方面的重要性 (A. Guan 等,2016).
安全和危害
属性
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWGFOMLJQHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626486 | |
| Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159877-36-8 | |
| Record name | 1,1-Dimethylethyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

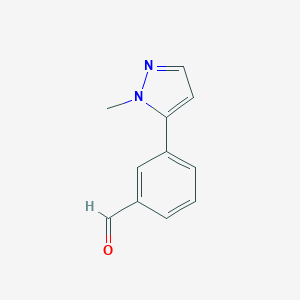


![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)



![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)
